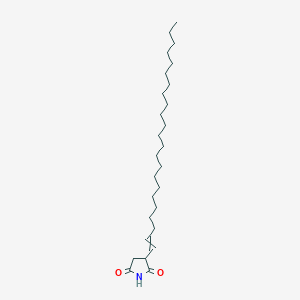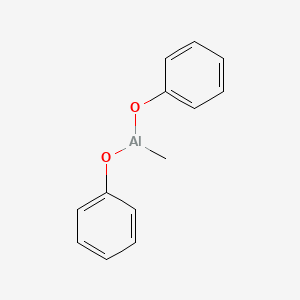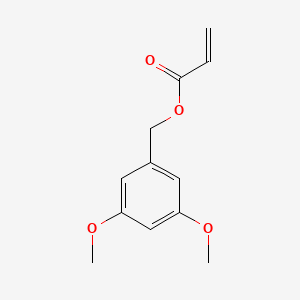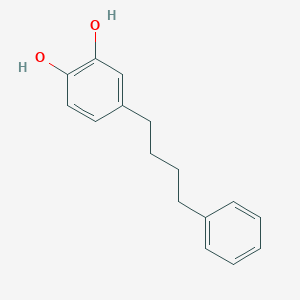
4-(4-Phenylbutyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Phenylbutyl)benzene-1,2-diol is an organic compound with the molecular formula C16H18O2. It consists of a benzene ring substituted with a 4-phenylbutyl group and two hydroxyl groups at the 1 and 2 positions. This compound is part of the dihydroxybenzene family, known for its diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutyl)benzene-1,2-diol typically involves the following steps:
Formation of the Phenylbutyl Group: The phenylbutyl group can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with 1-bromo-4-phenylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Attachment to Benzene Ring: The phenylbutyl group is then attached to the benzene ring through another Friedel-Crafts alkylation reaction.
Hydroxylation: The final step involves the hydroxylation of the benzene ring to introduce the hydroxyl groups at the 1 and 2 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of 1-bromo-4-phenylbutane and other intermediates.
Catalytic Reactions: Use of efficient catalysts to ensure high yield and purity.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Phenylbutyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like hydrogen peroxide (H2O2) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, CrO3, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: AlCl3, FeCl3, H2SO4
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
4-(4-Phenylbutyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-(4-Phenylbutyl)benzene-1,2-diol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways, providing protective effects against cellular damage
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the phenylbutyl group.
Resorcinol (1,3-Dihydroxybenzene): Different position of hydroxyl groups.
Hydroquinone (1,4-Dihydroxybenzene): Hydroxyl groups at the 1 and 4 positions
Uniqueness
4-(4-Phenylbutyl)benzene-1,2-diol is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.
Eigenschaften
CAS-Nummer |
119189-32-1 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
4-(4-phenylbutyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H18O2/c17-15-11-10-14(12-16(15)18)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12,17-18H,4-5,8-9H2 |
InChI-Schlüssel |
PEMMCHVJDAVCMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
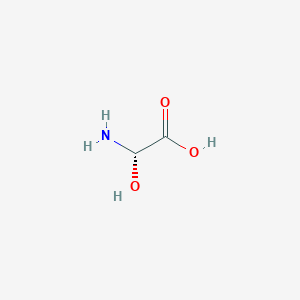
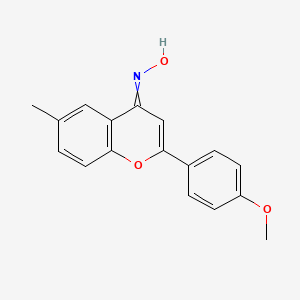
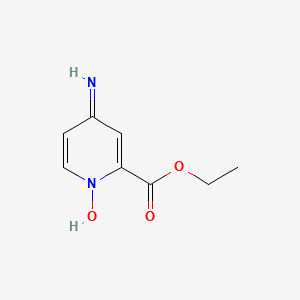
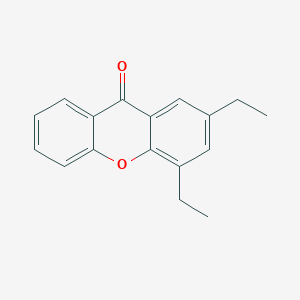
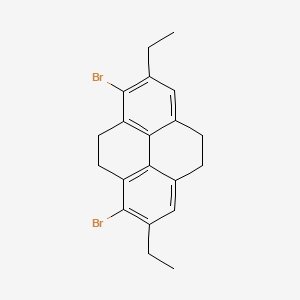


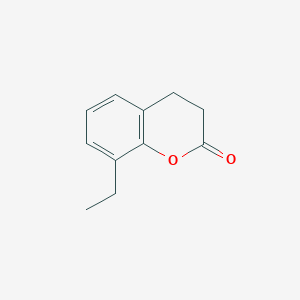
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
